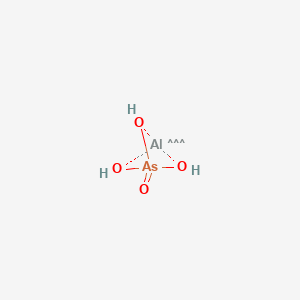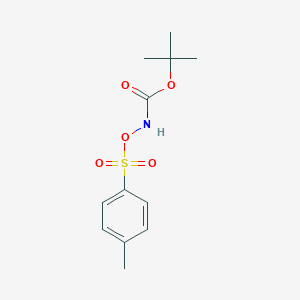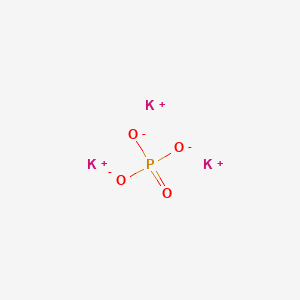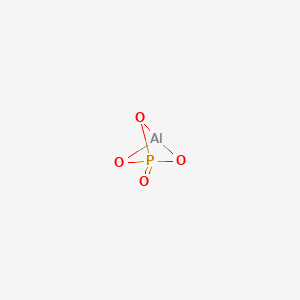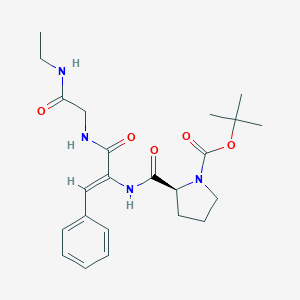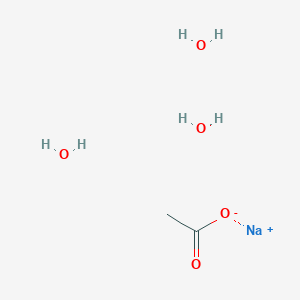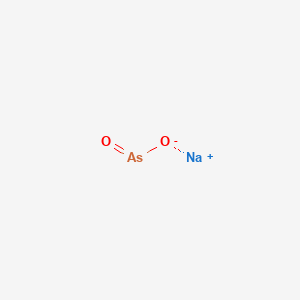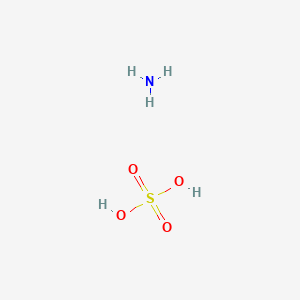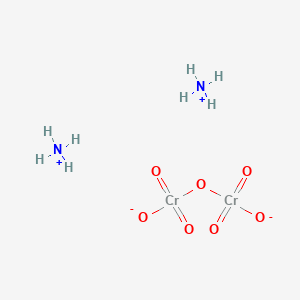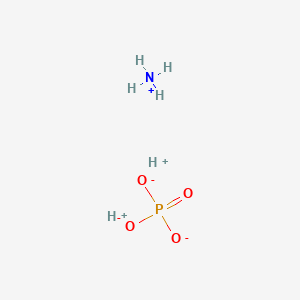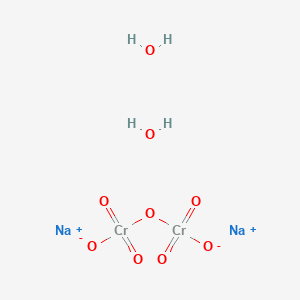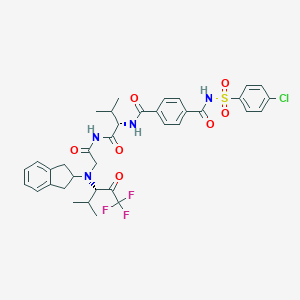
Cscomv
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cscomv, also known as Cysteine-S-conjugate β-lyase, is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids and xenobiotics in mammals. This enzyme is responsible for the breakdown of cysteine S-conjugates, which are often found in food and environmental toxins. Cscomv has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.
Wirkmechanismus
Cscomv catalyzes the breakdown of cysteine S-conjugates into cysteine and a corresponding thiol. This reaction is essential for the detoxification of many xenobiotics, which are often conjugated to cysteine in the liver. Cscomv is also involved in the metabolism of endogenous sulfur-containing amino acids, such as cysteine and homocysteine.
Biochemische Und Physiologische Effekte
Cscomv has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to play a role in the regulation of glutathione levels in the liver, which is important for maintaining cellular redox balance. Cscomv has also been implicated in the regulation of blood pressure and the development of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cscomv in lab experiments is its specificity for cysteine S-conjugates. This allows for the selective breakdown of these compounds, which can be useful for studying their effects on the body. However, one limitation of using Cscomv is that it requires the presence of a cofactor, such as pyridoxal 5'-phosphate, for activity. This can complicate experimental design and increase the cost of experiments.
Zukünftige Richtungen
There are many potential future directions for research on Cscomv. One area of interest is in the development of Cscomv inhibitors, which could be used to study the effects of cysteine S-conjugates on the body. Another area of interest is in the study of Cscomv expression and regulation in different tissues and under different conditions. Additionally, Cscomv may have potential applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
Cscomv can be synthesized using recombinant DNA technology. The gene encoding for Cscomv can be cloned into a suitable expression vector and then expressed in a host organism such as Escherichia coli. The enzyme can then be purified using various chromatographic techniques, such as ion exchange chromatography and size exclusion chromatography.
Wissenschaftliche Forschungsanwendungen
Cscomv has many potential applications in scientific research. One of the main areas of interest is in the field of toxicology, where Cscomv can be used to study the metabolism of xenobiotics and their effects on the body. Cscomv has also been used to study the metabolism of drugs and to investigate the mechanisms of drug toxicity.
Eigenschaften
CAS-Nummer |
129585-37-1 |
|---|---|
Produktname |
Cscomv |
Molekularformel |
C36H38ClF3N4O7S |
Molekulargewicht |
763.2 g/mol |
IUPAC-Name |
4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1 |
InChI-Schlüssel |
KMUDHYJPILFGSS-CONSDPRKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Synonyme |
CSCOMV N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
